molecular formula C16H14N2O2 B8379521 9-Aminoacridine-2-propanoic acid

9-Aminoacridine-2-propanoic acid

Cat. No. B8379521
M. Wt: 266.29 g/mol
InChI Key: FCMRXGNTHSDIKX-UHFFFAOYSA-N
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Patent
US09127164B2

Procedure details

3-(9-Amino-acridin-2-yl)-propionic acid tert-butyl ester 7 (55 mg, 0.17 mmol) was dissolved in anhydrous dichloromethane (2 mL) and trifluoroacetic acid (2 mL) was carefully added. The mixture was stirred at room temperature overnight before evaporation of the solvent. Co-evaporation with diethyl ether (3 times) afforded a yellow solid, which was slurried in diethyl ether, filtered and washed with diethyl ether. Pure 3-(9-amino-acridin-2-yl)-propionic acid (Target 1) was isolated as a yellow TFA salt (49 mg, 76%). 1H NMR and LCMS analyses conformed to structure.
Name
3-(9-Amino-acridin-2-yl)-propionic acid tert-butyl ester
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:24])[CH2:7][CH2:8][C:9]1[CH:22]=[CH:21][C:20]2[C:11](=[C:12]([NH2:23])[C:13]3[C:18]([N:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=1)(C)(C)C.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28]>ClCCl.C(OCC)C>[NH2:23][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:11]=1[CH:10]=[C:9]([CH2:8][CH2:7][C:6]([OH:24])=[O:5])[CH:22]=[CH:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2.[C:27]([OH:29])([C:26]([F:31])([F:30])[F:25])=[O:28]

Inputs

Step One
Name
3-(9-Amino-acridin-2-yl)-propionic acid tert-butyl ester
Quantity
55 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CCC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight before evaporation of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Co-evaporation with diethyl ether (3 times)
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid, which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C2=CC=CC=C2N=C2C=CC(=CC12)CCC(=O)O
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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